3-Bromo-5-hydrazinyl-4-methylpyridine
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Overview
Description
3-Bromo-5-hydrazinyl-4-methylpyridine is a chemical compound with the molecular formula C6H8BrN3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-hydrazinyl-4-methylpyridine typically involves the bromination of 4-methylpyridine followed by the introduction of a hydrazine group. One common method involves the following steps:
Bromination: 4-methylpyridine is treated with bromine in the presence of a catalyst to yield 3-bromo-4-methylpyridine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-hydrazinyl-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted pyridine derivatives.
Oxidation and Reduction: The hydrazine group can participate in redox reactions, potentially forming different nitrogen-containing functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the hydrazine group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation and Reduction Products: These reactions can yield different nitrogen-containing compounds, such as azides or amines.
Scientific Research Applications
3-Bromo-5-hydrazinyl-4-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism by which 3-Bromo-5-hydrazinyl-4-methylpyridine exerts its effects depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylpyridine: This compound lacks the hydrazine group and is primarily used as an intermediate in organic synthesis.
5-Bromo-2-methylpyridine: Another brominated pyridine derivative with different substitution patterns, used in various chemical reactions.
Uniqueness
Its dual functionality allows for diverse chemical modifications and applications in different fields .
Properties
Molecular Formula |
C6H8BrN3 |
---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
(5-bromo-4-methylpyridin-3-yl)hydrazine |
InChI |
InChI=1S/C6H8BrN3/c1-4-5(7)2-9-3-6(4)10-8/h2-3,10H,8H2,1H3 |
InChI Key |
MCSLERHSZQMCER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1NN)Br |
Origin of Product |
United States |
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